
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is a compound of interest in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane ring formation and functional group transformations are likely employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
科学的研究の応用
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The cyclopropane ring and morpholino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate biological activities .
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog with applications in the chemical and pharmaceutical industries.
Coronamic acid: A conformationally rigid analog of natural amino acids with physiological activity.
Uniqueness
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the morpholino group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-5-13-4-3-9(6)8(1-2-8)7(11)12/h1-5H2,(H,11,12) |
InChIキー |
GZZKRGXXZDNDFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)N2CCOCC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

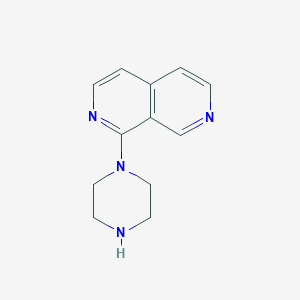
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)

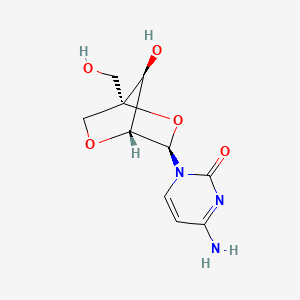


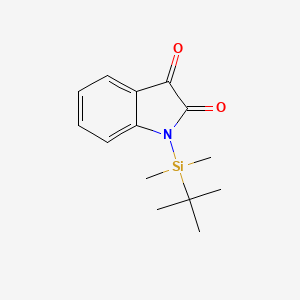
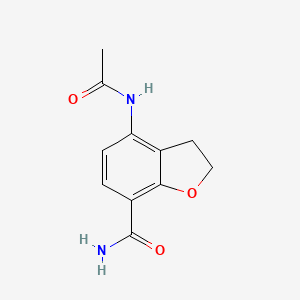


![1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone](/img/structure/B8296376.png)
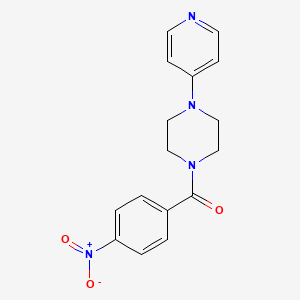
![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
